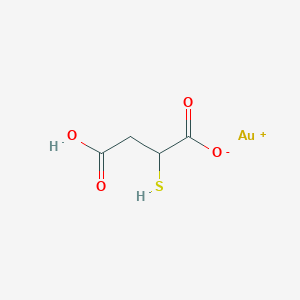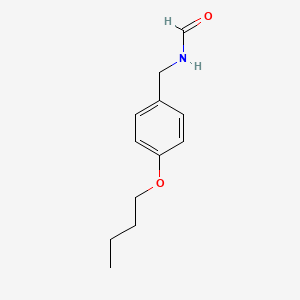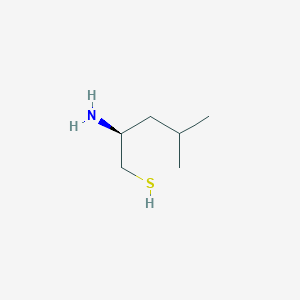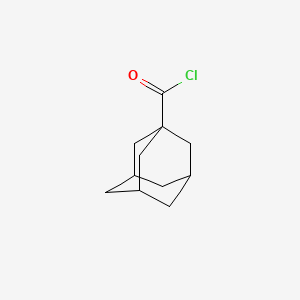
1-Adamantanecarbonylchlorid
Übersicht
Beschreibung
1-Adamantanecarbonyl chloride, also known as 1-chloroadamantane or 1-chloro-1-adamantane, is an organochloride compound with the chemical formula C10H15Cl. It is a colorless liquid with a pungent odor and is used as a reagent in organic synthesis. It is a versatile reagent used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
DNA-Mikroarray-Herstellung
1-Adamantanecarbonylchlorid: wird bei der Synthese von Amin-modifizierten Oligodeoxynukleotiden verwendet, die für die Herstellung von DNA-Mikroarrays unerlässlich sind {svg_1}. Diese Mikroarrays sind wichtige Werkzeuge in der Genomforschung und ermöglichen die gleichzeitige Analyse von Tausenden von Genen. Die Reaktivität der Verbindung erleichtert die Anbindung von Nukleinsäuren an die Mikroarrayoberfläche und sorgt so für eine stabile und zuverlässige Plattform für die genetische Analyse.
Friedel-Crafts-Acylierung
In der organischen Chemie dient This compound als exzellentes Substrat für Friedel-Crafts-Acylierungsreaktionen {svg_2}. Diese Reaktion wird verwendet, um Acylgruppen in aromatische Verbindungen einzuführen, und in diesem Fall ist sie besonders effektiv für die Acylierung von Anisol in Gegenwart von Indiummetall. Diese Anwendung ist von Bedeutung bei der Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.
Synthese von Adamantanderivaten
Die Verbindung ist entscheidend für die Synthese neuer Adamantanderivate, die eine breite Palette biologischer Aktivitäten gezeigt haben {svg_3}. Zu diesen Aktivitäten gehören antivirale, myorelaxierende und lokale Anästhetika-Effekte. Adamantanderivate sind die Grundlage für mehrere wirksame Medikamente wie Memantin und Amantadin, die in klinischen Behandlungen eingesetzt werden.
Kappenreagenz für die DNA-Synthese
This compound: reagiert mit Triethylammoniumisopropylphosphit unter Bildung von gemischten Anhydriden, einem effizienten Kappenreagenz für die Hydrogenphosphonat-DNA-Synthese {svg_4}. Diese Anwendung ist entscheidend im Bereich der Molekularbiologie, wo präzise DNA-Synthese für verschiedene Studien erforderlich ist, darunter Gentechnik und therapeutische Forschung.
Herstellung von bioaktiven Molekülen
Die Reaktivität von This compound mit verschiedenen funktionellen Gruppen macht es zu einem wertvollen Ausgangsmaterial für die Herstellung von bioaktiven Molekülen {svg_5}. Durch Reaktion mit Alkoholen, Phenolen, Aminen, Thiolen und Ketonoximen können Ester, Amide und Thioester gebildet werden, die wichtige Zwischenprodukte bei der Entwicklung neuer Pharmazeutika sind.
Pharmazeutische Forschung
Aufgrund seiner Rolle bei der Synthese biologisch aktiver Adamantanderivate ist This compound in der pharmazeutischen Forschung von Bedeutung {svg_6}. Forscher zielen darauf ab, neue Verbindungen mit potenziellen pharmakophoren Fragmenten zu synthetisieren, um neue biologisch aktive Substanzen zu entdecken. Diese laufende Forschung könnte zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheitsprofilen führen.
Wirkmechanismus
Target of Action
1-Adamantanecarbonyl chloride is a versatile reagent in organic synthesis. It primarily targets functionally substituted alcohols, phenols, amines, thiols, and ketone oximes . These targets play a crucial role in the formation of new 1-adamantanecarboxylic acid esters, amides, and thio esters .
Mode of Action
The compound interacts with its targets through a reaction process. When 1-Adamantanecarbonyl chloride reacts with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes, it forms hitherto unknown 1-adamantanecarboxylic acid esters, amides, and thio esters . This interaction results in the formation of new compounds, expanding the range of adamantane derivatives.
Biochemical Pathways
The biochemical pathways affected by 1-Adamantanecarbonyl chloride involve the synthesis of new adamantane derivatives. The compound serves as a substrate for Friedel–Crafts acylation of anisole in the presence of indium metal . This process forms part of the broader adamantane synthesis pathway, contributing to the production of a variety of adamantane derivatives.
Result of Action
The result of 1-Adamantanecarbonyl chloride’s action is the formation of new 1-adamantanecarboxylic acid esters, amides, and thio esters . These new compounds can exhibit a range of molecular and cellular effects, depending on their specific structures and functional groups. For instance, some adamantane derivatives are known to exhibit anti-viral, curare-like, myorelaxing, anti-choline esterase, psychostimulating, neurotropic, and local anaesthetic activity .
Action Environment
The action, efficacy, and stability of 1-Adamantanecarbonyl chloride can be influenced by various environmental factors. For instance, it should be stored away from oxidizing agents, moisture, bases, and active metals to prevent hazardous decomposition into carbon monoxide, carbon dioxide, and hydrogen chloride . Moreover, the compound’s reactions should be carried out in a controlled environment to ensure safety and efficacy .
Biochemische Analyse
Biochemical Properties
1-Adamantanecarbonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of DNA and RNA. It reacts with triethylammonium isopropylphosphite to form mixed anhydride, an efficient capping reagent for hydrogen-phosphonate DNA synthesis . This compound also serves as a substrate for Friedel–Crafts acylation of anisole in the presence of indium metal . The interactions of 1-Adamantanecarbonyl chloride with enzymes, proteins, and other biomolecules are primarily through its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on these biomolecules.
Cellular Effects
1-Adamantanecarbonyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, adamantane derivatives, including 1-Adamantanecarbonyl chloride, exhibit antiviral, neurotropic, and local anesthetic activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, 1-Adamantanecarbonyl chloride exerts its effects through covalent modification of biomolecules. The reactive carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, and nucleic acids. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways . For example, the compound can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Adamantanecarbonyl chloride can change over time due to its stability and degradation. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of 1-Adamantanecarboxylic acid . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of 1-Adamantanecarbonyl chloride vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antiviral and neuroprotective activities . At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
1-Adamantanecarbonyl chloride is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound can also affect metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, 1-Adamantanecarbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . For example, it can accumulate in the brain, where it exerts its neuroprotective effects .
Subcellular Localization
The subcellular localization of 1-Adamantanecarbonyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum and mitochondria, where it affects protein synthesis and energy metabolism .
Eigenschaften
IUPAC Name |
adamantane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBQYWIOHFTKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175108 | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2094-72-6 | |
| Record name | 1-Adamantanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Adamantanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)

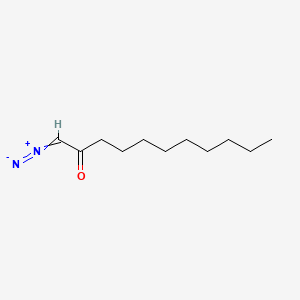
![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)

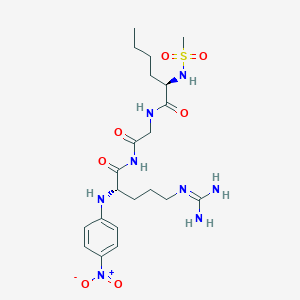
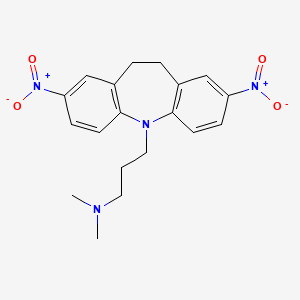
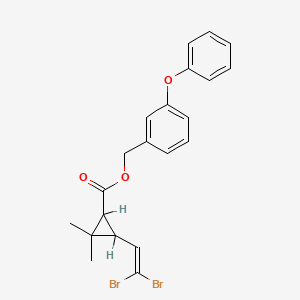
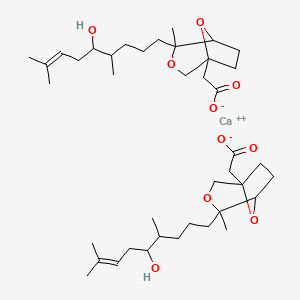
![3-[2-(3,4-Dioxobutan-2-yloxy)ethoxy]-2-oxobutanal](/img/structure/B1202479.png)
